2,2-Difluoroethanol

Descripción

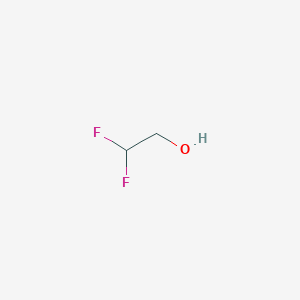

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-difluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGSDFLJZPNWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189459 | |

| Record name | 2,2-Difluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-13-7 | |

| Record name | Difluoroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoroethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2,2-Difluoroethanol. The information is curated for professionals in research and development, with a focus on data-driven insights and practical experimental methodologies.

Chemical and Physical Properties

This compound is a colorless liquid with a faint ether-like odor.[1] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its application in chemical synthesis and as a solvent.

| Property | Value |

| Molecular Formula | C₂H₄F₂O |

| Molecular Weight | 82.05 g/mol [1][2] |

| CAS Number | 359-13-7[1][2] |

| Density | 1.296 g/cm³[2] |

| Boiling Point | 95-96 °C[2][3] |

| Melting Point | -28 °C[2][3] |

| Flash Point | 3 °C[2] |

| Refractive Index (n20/D) | 1.338[2] |

| pKa | 13.00 ± 0.10 (Predicted)[1][2] |

| Solubility | Soluble in water, chloroform, and ethanol.[1][3][4] |

| Appearance | Colorless liquid[1] |

Molecular Structure

The structure of this compound consists of an ethyl alcohol backbone with two fluorine atoms attached to the second carbon atom (C-2). This substitution significantly influences the molecule's chemical reactivity and physical properties.

| Structural Identifier | Value |

| IUPAC Name | 2,2-difluoroethan-1-ol |

| SMILES | C(C(F)F)O |

| InChI | InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2 |

| InChIKey | VOGSDFLJZPNWHY-UHFFFAOYSA-N |

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the reduction of fluorinated esters or nucleophilic substitution reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible and high-yield production in a laboratory setting. Below are protocols for two common synthetic routes.

Method 1: Hydrogenation of Ethyl 2,2-difluoroacetate

This method involves the catalytic hydrogenation of an ester to the corresponding alcohol.

Materials:

-

Ethyl 2,2-difluoroacetate

-

CuO-ZnO-BaO / Carbon Nanotube (CNT) catalyst

-

Hydrogen gas (H₂)

-

Stainless steel autoclave

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a stainless steel autoclave, combine 35 g of ethyl 2,2-difluoroacetate and 2 g of the CuO-ZnO-BaO / CNT catalyst.[3]

-

Seal the reactor and purge the system with hydrogen gas at a pressure of 0.5 MPa to remove air.[3]

-

Pressurize the reactor with hydrogen gas to 2 MPa.[3]

-

Heat the mixture to 110 °C with stirring and maintain these conditions for 4 hours.[3]

-

After the reaction is complete, cool the reactor to 25 °C and carefully vent the excess hydrogen pressure.[3]

-

Open the reactor and remove the reaction mixture.[3]

-

Separate the catalyst from the reaction solution by filtration.[3]

-

The filtrate is then purified by atmospheric distillation, collecting the fraction that boils between 97 to 99 °C. This yields this compound with a purity of approximately 99% and a yield of up to 93.3%.[3]

Method 2: Transesterification of Ethyl 2,2-difluoroacetate

This protocol utilizes a base-catalyzed transesterification reaction.

Materials:

-

Ethyl 2,2-difluoroacetate (95% GC purity)

-

Methanol

-

Solid Sodium Hydroxide (B78521) (NaOH)

-

0.5 L glass reactor with mechanical stirrer, reflux condenser, and temperature probe

-

Distillation apparatus

Procedure:

-

To a 0.5 L glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 164 g of ethyl 2,2-difluoroacetate (95% GC purity), 106 g of methanol, and 3 g of solid NaOH.[3][5]

-

Heat the reaction mixture to 65 °C and maintain this temperature for 2 hours, or until the conversion is complete as monitored by gas chromatography.[3][5]

-

After the reaction is complete, isolate the this compound by distillation.[3][5]

-

This method typically yields this compound with a GC purity of 96.3% and an isolated yield of 87%.[3][5]

Method 3: Synthesis from 1-Chloro-2,2-difluoroethane

This two-step process involves the formation of an ester intermediate followed by transesterification.

Step 1: Preparation of 2,2-Difluoroethyl Acetate

Materials:

-

1-Chloro-2,2-difluoroethane

-

Potassium acetate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Three-neck flask with mechanical stirrer, dropping funnel, and dry ice condenser

-

Distillation apparatus

Procedure:

-

In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and dry ice condenser, place 148 g (1.475 mol) of potassium acetate in 300 ml of dimethyl sulfoxide and heat the mixture to 120 °C.

-

Slowly add a mixture of 100 g (0.983 mol) of 1-chloro-2,2-difluoroethane in 100 ml of dimethyl sulfoxide dropwise over one hour.

-

Stir the reaction mixture for an additional 1.5 hours at 120 °C.

-

Cool the mixture to room temperature. The reaction progress can be monitored by gas chromatography to ensure complete conversion of the starting material.

-

Isolate the desired 2,2-difluoroethyl acetate by distillation, which can be obtained in a yield of 90.8%.

Step 2: Transesterification to this compound

Materials:

-

2,2-Difluoroethyl acetate

-

Methanol

-

Solid Sodium Hydroxide (NaOH)

-

Three-neck flask with mechanical stirrer and reflux condenser

-

Distillation apparatus

Procedure:

-

In a three-neck flask with a mechanical stirrer and reflux condenser, combine 112 g (889 mmol) of 2,2-difluoroethyl acetate with 100 g (3.11 mol) of methanol.

-

Add 2.14 g (53 mmol) of solid sodium hydroxide to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by gas chromatography to confirm complete conversion.

-

Purify the this compound by distillation.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role in the life sciences is as a synthetic intermediate or building block for the creation of more complex, biologically active molecules for pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms can alter the metabolic stability and lipophilicity of a drug candidate, making fluorinated building blocks like this compound valuable in drug design.

Analytical Methods

The purity of this compound is typically determined by gas chromatography (GC). A flame ionization detector (FID) is commonly used for quantification. For structural confirmation and identification of impurities, gas chromatography-mass spectrometry (GC-MS) is the preferred method.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It may cause irritation to the eyes, skin, and respiratory system.[1] Always work in a well-ventilated area and use personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from open flames and sources of ignition.[1]

References

- 1. Buy this compound | 359-13-7 [smolecule.com]

- 2. US8975448B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. KR20140048983A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. This compound | 359-13-7 [chemicalbook.com]

Physical properties of 2,2-Difluoroethanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2,2-Difluoroethanol, a compound of increasing interest in medicinal chemistry and materials science. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties of this compound

This compound (CAS: 359-13-7) is a colorless, water-miscible liquid with a chemical formula of C2H4F2O.[1] Its physical characteristics are crucial for its application and handling in a laboratory and industrial setting.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for purification processes such as distillation and for dosage formulation in drug development.

| Physical Property | Value | Units |

| Boiling Point | 95 - 96 | °C |

| Density | 1.296 | g/cm³ |

Note: The boiling point is reported at standard atmospheric pressure. Density is typically measured at 20°C.

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following are standard methodologies for ascertaining the boiling point and density of liquid samples like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

1. Micro-Boiling Point Determination using a Thiele Tube:

This method is advantageous when working with small sample volumes.[2]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, and a heat source.

-

Procedure:

-

A small amount of this compound (less than 0.5 mL) is placed into the small test tube.[2]

-

A capillary tube, with its open end facing down, is inserted into the liquid.[3]

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with heating oil.[2]

-

The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, which will be visible as a steady stream of bubbles.[2][3]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[2]

-

2. Boiling Point Determination by Distillation:

For larger sample volumes, distillation is a common method for both purification and boiling point determination.[4]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with this compound and boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The liquid is heated to a boil.

-

The temperature is recorded when the vapor temperature stabilizes during the collection of the distillate. This stable temperature is the boiling point of the liquid.[4]

-

Determination of Density

Density is the mass of a substance per unit volume.

1. Density Determination using a Pycnometer:

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[5]

-

Apparatus: Pycnometer, analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present, and the excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[5]

-

2. Density Determination using a Graduated Cylinder and Balance:

This method is less precise than using a pycnometer but is suitable for routine measurements.[6]

-

Apparatus: Graduated cylinder, analytical balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is recorded.

-

A specific volume of this compound is added to the graduated cylinder, and the volume is read from the bottom of the meniscus.[6]

-

The total mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is calculated by subtraction.

-

The density is determined by dividing the mass of the liquid by the measured volume.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid sample such as this compound.

References

Synthesis of 2,2-Difluoroethanol: A Technical Guide to the Reduction of Ethyl 2,2-Difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-difluoroethanol, a crucial intermediate in the development of pharmaceuticals and agrochemicals, via the reduction of ethyl 2,2-difluoroacetate. This document provides a comprehensive overview of prevalent reduction methodologies, including detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Methodologies for the Synthesis of this compound

The conversion of ethyl 2,2-difluoroacetate to this compound is primarily achieved through two main synthetic routes: catalytic hydrogenation and chemical reduction using hydride reagents. Each method offers distinct advantages and challenges in terms of yield, reaction conditions, and scalability.

Catalytic Hydrogenation

Catalytic hydrogenation represents a robust and scalable method for the synthesis of this compound.[1] This process involves the reaction of ethyl 2,2-difluoroacetate with hydrogen gas in the presence of a metal catalyst, typically under elevated temperature and pressure.[1] Various catalysts have been explored for this transformation, with copper-based systems demonstrating high efficacy.

A notable example involves the use of a copper oxide-zinc oxide-barium oxide catalyst supported on carbon nanotubes.[1] This catalytic system has been shown to produce this compound in high yield and purity.[2] Noble metal catalysts, such as ruthenium on carbon, have also been effectively employed for the hydrogenolysis of fluorinated esters to their corresponding alcohols.[1]

Chemical Reduction with Hydride Reagents

Chemical reduction offers an alternative pathway that often avoids the need for high-pressure equipment. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.

Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder reducing agent that can be used to reduce esters, although the reaction is generally slower compared to the reduction of aldehydes and ketones.[3] The reactivity of NaBH₄ towards esters can be enhanced by using it in conjunction with methanol (B129727), which forms an unstable hydride ester that is a more efficient reductant.[4]

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including esters, to their corresponding primary alcohols.[5] The reduction of esters with LiAlH₄ is typically rapid and proceeds with high yield.[5] However, due to its high reactivity, careful handling and anhydrous conditions are essential.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments for the synthesis of this compound from ethyl 2,2-difluoroacetate.

Table 1: Catalytic Hydrogenation

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Reference |

| CuO-ZnO-BaO / CNT | Ethyl 2,2-difluoroacetate | 110 | 2 | 4 | 93.3 | 99 | [2] |

| Rh/C | Methyl difluoroacetate | Not specified | 4 | 18 | 74.4 | Not specified | [6] |

Table 2: Chemical Reduction

| Reducing Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Solid NaOH (catalyst) | Ethyl 2,2-difluoroacetate | Methanol | 65 | 2 | 87 | 96.3 | [2] |

Experimental Protocols

Catalytic Hydrogenation of Ethyl 2,2-Difluoroacetate

This protocol is based on the use of a CuO-ZnO-BaO / CNT catalyst.[2]

Materials:

-

Ethyl 2,2-difluoroacetate (35 g)

-

CuO-ZnO-BaO / CNT catalyst (2 g)

-

Hydrogen gas

-

Stainless steel autoclave

Procedure:

-

Charge a stainless steel autoclave with 35 g of ethyl 2,2-difluoroacetate and 2 g of the CuO-ZnO-BaO / CNT catalyst.

-

Seal the reactor and purge the system with hydrogen gas at 0.5 MPa to remove air.

-

Pressurize the reactor with hydrogen to 2 MPa.

-

Heat the mixture to 110 °C with stirring.

-

Maintain the reaction for 4 hours.

-

After the reaction is complete, cool the reactor to 25 °C and release the pressure.

-

Open the reactor and separate the catalyst from the reaction solution by filtration.

-

Distill the filtrate at atmospheric pressure, collecting the fraction at 97-99 °C to obtain 21.5 g of this compound.

Reduction of Ethyl 2,2-Difluoroacetate using Sodium Borohydride (General Procedure)

While a specific detailed protocol for the NaBH₄ reduction of ethyl 2,2-difluoroacetate was not found in the initial search, a general procedure can be outlined based on its known reactivity.[3][4]

Materials:

-

Ethyl 2,2-difluoroacetate

-

Sodium borohydride (excess)

-

Methanol or Ethanol

-

Anhydrous reaction vessel

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve ethyl 2,2-difluoroacetate in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. An excess of NaBH₄ is typically required to compensate for its reaction with the alcohol solvent.[3]

-

Allow the reaction to stir at room temperature. The reaction time can be several hours to days.[3]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure and purify the crude product by distillation.

Reaction Pathway Diagram

Caption: Synthetic routes for this compound.

References

- 1. Buy this compound | 359-13-7 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN103687831B - Process for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluorophenmetrazine (CAS Number: 1350768-28-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenmetrazine (3-FPM), with the CAS number 1350768-28-3 for the free base and 1803562-83-5 for the hydrochloride salt, is a synthetic stimulant of the phenylmorpholine class.[1][2] It is a fluorinated analog of phenmetrazine, a once-marketed anorectic that was withdrawn due to its potential for abuse.[3] 3-FPM has emerged as a designer drug, raising concerns within the public health and forensic science communities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, pharmacology, and associated hazards of 3-FPM.

Chemical and Physical Properties

3-Fluorophenmetrazine is a white, solid, crystalline powder.[4] It is structurally characterized by a morpholine (B109124) ring attached to a phenyl group, which is substituted with a fluorine atom at the meta position.

| Property | Value | Reference |

| IUPAC Name | 2-(3-fluorophenyl)-3-methylmorpholine | [2] |

| CAS Number | 1350768-28-3 (base); 1803562-83-5 (HCl) | [1][2] |

| Molecular Formula | C11H14FNO | [5][6] |

| Molecular Weight | 195.23 g/mol (base); 231.69 g/mol (HCl) | [1][2] |

| Melting Point | 233-236 °C (HCl) | [1] |

| Boiling Point | 280.6 ± 35.0 °C (Predicted) | [5] |

| Appearance | White powder | [1] |

Synthesis

The synthesis of 3-Fluorophenmetrazine has been described and is typically adapted from the synthesis of other phenylmorpholine analogs.[7] The general synthetic route involves several key steps, outlined below.

Experimental Protocol: Synthesis of 3-Fluorophenmetrazine

A representative synthesis protocol is adapted from the literature and involves the following steps[7][8]:

-

Bromination of 3-Fluoropropiophenone: The starting material, 3-fluoropropiophenone, is brominated to yield α-bromo-3-fluoropropiophenone.

-

Reaction with Ethanolamine (B43304): The resulting α-bromo-3-fluoropropiophenone is reacted with ethanolamine to form the intermediate 1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one.

-

Reduction: The ketone is then reduced to an alcohol using a reducing agent such as sodium borohydride.

-

Cyclization: The final step involves the cyclization of the amino alcohol intermediate in the presence of a strong acid, such as concentrated sulfuric acid, to form the morpholine ring of 3-Fluorophenmetrazine.

-

Purification: The crude product can be purified by techniques such as preparative thin-layer chromatography. The free base is often converted to its hydrochloride or fumarate (B1241708) salt to facilitate crystallization and improve stability.[8]

Analytical Characterization

The unambiguous identification of 3-Fluorophenmetrazine is crucial for forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques employed for its characterization.[1][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Value |

| Sample Preparation | Dilute ~5 mg/mL in a suitable solvent (e.g., CHCl3) after base extraction. |

| Instrument | Agilent gas chromatograph with a mass selective detector. |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm. |

| Carrier Gas | Helium at 1.5 mL/min. |

| Injector Temperature | 280°C. |

| Oven Program | Initial temperature 100°C for 1.0 min, ramp to 280°C at 12°C/min, hold for 9.0 min. |

| Injection Mode | Split (25:1), 1 µL injection volume. |

| MS Scan Range | 30-550 amu. |

This protocol is a representative example and may require optimization based on the specific instrumentation and analytical standards.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | Value |

| Sample Preparation | Dilute ~20 mg/mL in D2O with TSP as an internal standard. |

| Instrument | 400 MHz NMR spectrometer. |

| Pulse Angle | 90°. |

| Delay Between Pulses | 45 seconds. |

This protocol is a representative example and may require optimization based on the specific instrumentation and analytical standards.[1]

Pharmacology and Mechanism of Action

3-Fluorophenmetrazine acts as a norepinephrine-dopamine releasing agent.[10] It has a significantly lower efficacy as a serotonin (B10506) releaser.[10] Its primary mechanism of action involves reversing the direction of the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (SERT) transporters. This leads to an increase in the extracellular concentrations of these monoamine neurotransmitters in the synaptic cleft.

| Transporter | EC50 (nM) for Release | IC50 (µM) for Uptake Inhibition |

| Dopamine (DAT) | 43 | < 2.5 |

| Norepinephrine (NET) | 30 | < 2.5 |

| Serotonin (SERT) | 2558 | > 80 |

Data sourced from in vitro studies.[10]

Experimental Protocol: Monoamine Transporter Release Assay

The following is a generalized protocol for assessing the releasing activity of 3-FPM at monoamine transporters, typically conducted using rat brain synaptosomes or cells expressing the respective transporters.[11][12][13][14][15][16][17][18]

-

Cell Culture and Preparation:

-

Culture cells (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter in appropriate media.

-

Plate the cells in 96-well plates and allow them to reach confluency.

-

-

Radioligand Uptake:

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Incubate the cells with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for a defined period (e.g., 10-30 minutes) at 37°C to allow for uptake into the cells.

-

-

Initiation of Release:

-

Wash the cells to remove the extracellular radiolabeled substrate.

-

Add varying concentrations of 3-FPM to the cells and incubate for a specific time (e.g., 10-30 minutes) at 37°C.

-

-

Measurement of Release:

-

Collect the supernatant, which contains the released radiolabeled substrate.

-

Lyse the cells to determine the amount of radiolabeled substrate remaining intracellularly.

-

Quantify the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of release for each concentration of 3-FPM.

-

Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Metabolism

The metabolism of 3-Fluorophenmetrazine has been studied in both rats and humans. The primary metabolic pathways include N-oxidation, aryl hydroxylation followed by O-methylation, and alkyl hydroxylation.[19] The major metabolites found in human urine are unchanged 3-FPM and its N-oxide.[19] The cytochrome P450 (CYP) enzyme system is involved in its phase I metabolism.[19]

Hazards and Toxicity

3-Fluorophenmetrazine is associated with a range of adverse effects in humans, consistent with its stimulant properties. There is no recognized therapeutic use for this compound.[4]

Documented Adverse Effects

-

Common: Tachycardia, agitation, anxiety, delirium, and reduced level of consciousness.[4][8]

-

Less Common: Seizures, hypertension, and kidney damage.[4]

Toxicity and Overdose

Several non-fatal intoxications involving 3-FPM have been reported, often in the context of polysubstance use.[8] A fatality has been documented where 3-FPM was detected along with other substances, and the cause of death was determined to be multiple drug toxicity.[12] The concentrations of 3-FPM in the decedent's blood were 2.4 mg/L in peripheral blood and 2.6 mg/L in central blood.[12] Due to the frequent co-ingestion of other substances, establishing a definitive toxidrome for 3-FPM alone is challenging.[8]

Conclusion

3-Fluorophenmetrazine is a potent stimulant that poses a significant risk to public health due to its abuse potential and associated adverse effects. This guide provides a technical overview of its properties, synthesis, analysis, pharmacology, and hazards to aid researchers, scientists, and drug development professionals in their understanding of this compound. Further research is warranted to fully elucidate its toxicological profile and to develop effective strategies for its detection and for the management of associated intoxications.

References

- 1. swgdrug.org [swgdrug.org]

- 2. benchchem.com [benchchem.com]

- 3. pure.atu.ie [pure.atu.ie]

- 4. researchgate.net [researchgate.net]

- 5. 2-(3-fluorophenyl)-3-methylmorpholine(3-fluorophenmetrazine)(3-FPM) CAS#: 1350768-28-3 [amp.chemicalbook.com]

- 6. 2-(3-Fluorophenyl)-3-methylmorpholine | C11H14FNO | CID 54673723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioivt.com [bioivt.com]

- 13. researchgate.net [researchgate.net]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. moleculardevices.com [moleculardevices.com]

- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 18. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 19. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characteristics of C2H4F2O Isomers

This technical guide provides a comprehensive overview of the chemical and physical characteristics, synthesis, and potential applications of compounds with the molecular formula C2H4F2O. The primary focus of this document is on 2,2-difluoroethanol, the most well-documented isomer, with additional information provided for other structural isomers. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Isomers of C2H4F2O

The molecular formula C2H4F2O encompasses several structural isomers, each with unique properties and potential applications. The primary isomers include:

-

This compound: The most common and extensively studied isomer.

-

1,2-Difluoroethanol: An isomer with fluorine atoms on adjacent carbons.

-

1,1-Difluoro-2-methoxyethane: An ether isomer.[1]

-

1,2-Difluoro-1-methoxyethane: Another ether isomer.

-

1,1-Difluoroethanol: A gem-difluoro alcohol.[2]

Isomerism plays a critical role in determining the biological activity and physical properties of molecules.[3][4] Differences in the arrangement of atoms can lead to significant variations in how a compound interacts with biological systems, such as enzymes and receptors.[3][5][6]

Physicochemical Properties

The physicochemical properties of C2H4F2O isomers are significantly influenced by the position of the fluorine atoms. Fluorine's high electronegativity imparts unique characteristics to these molecules.

This compound

This compound is a colorless liquid with an odor reminiscent of ethanol (B145695).[7] It is miscible with water and soluble in organic solvents like chloroform (B151607) and ethanol.[7][8][9] The presence of the difluoromethyl group increases its acidity compared to ethanol.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 82.05 g/mol | [9][10] |

| Melting Point | -28 °C | [9][11] |

| Boiling Point | 95-96 °C | [7][9] |

| Density | 1.296 g/cm³ | [7][9] |

| Refractive Index | 1.338 | [7][9] |

| Flash Point | 3 °C | [9] |

| pKa | 13.00 ± 0.10 (Predicted) | [8] |

| Water Solubility | Miscible | [7][8] |

Other Isomers

Data for other isomers is less readily available. 1,1-Difluoro-2-methoxyethane has a predicted boiling point of 48.5 °C.[12]

Synthesis of C2H4F2O Isomers

The synthesis of this compound has been approached through various methods, reflecting its importance as a chemical intermediate.

Synthesis of this compound

Common synthetic routes to this compound include:

-

Reduction of Fluorinated Esters: A primary method involves the reduction of esters like ethyl 2,2-difluoroacetate.[13] This can be achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride.[13][14]

-

From 1-Chloro-2,2-difluoroethane: This process involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic or acetic acid, followed by transesterification.[14][15]

-

Fluorination of Ethanol: Direct fluorination of ethanol is another potential route.[13]

-

Hydrolysis of Fluorinated Intermediates: The hydrolysis of suitable fluorinated precursors can also yield this compound.[13]

A general workflow for the synthesis of this compound via the reduction of ethyl 2,2-difluoroacetate is depicted below.

References

- 1. 1,1-Difluoro-2-methoxyethane | C3H6F2O | CID 17962868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Difluoroethanol | C2H4F2O | CID 20243757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Difluoroethanol (DFE, this compound, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 [kangmei.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound | 359-13-7 [chemicalbook.com]

- 10. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. 2,2-Difluoroethyl methyl ether [chembk.com]

- 13. Buy this compound | 359-13-7 [smolecule.com]

- 14. KR20140048983A - Process for preparing this compound - Google Patents [patents.google.com]

- 15. US8975448B2 - Process for preparing this compound - Google Patents [patents.google.com]

2,2-Difluoroethanol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-difluoroethanol in various organic solvents. Due to its unique properties, including its capacity for hydrogen bonding, this compound is a compound of significant interest in pharmaceutical and agrochemical research and development. This document consolidates available solubility data, outlines experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.

Core Data Presentation: Solubility of this compound

Published quantitative data on the solubility of this compound across a wide range of organic solvents is limited in publicly available literature. The following table summarizes the available qualitative and miscibility information. It is generally described as being soluble in polar organic solvents.[1]

| Solvent Class | Solvent Name | Solubility/Miscibility | Quantitative Data (at 25 °C) |

| Water | Water | Miscible[1] | Not Available |

| Alcohols | Ethanol | Soluble[2][3][4][5][6] | Not Available |

| Methanol | Likely Miscible | Not Available | |

| Chlorinated Solvents | Chloroform | Soluble[2][3][4][5][6] | Not Available |

| Ethers | Tetrahydrofuran (THF) | Forms stable complexes[7] | Not Available |

| Ketones | Acetone | Likely Miscible | Not Available |

| Amides | Dimethylformamide (DMF) | Likely Miscible | Not Available |

| N-Methyl-2-pyrrolidone (NMP) | Likely Miscible | Not Available | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Miscible | Not Available |

| Nitriles | Acetonitrile | Likely Miscible | Not Available |

*Due to the polar nature of this compound and the principle of "like dissolves like," it is anticipated to be miscible with other polar aprotic and protic solvents. However, experimental verification is required.

Experimental Protocols

A specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature. However, a general methodology for determining the miscibility of a liquid in an organic solvent can be applied.

General Protocol for Determining Liquid-Liquid Miscibility

This protocol outlines a standard laboratory procedure for the visual determination of miscibility between a liquid solute (in this case, this compound) and a solvent.

1. Materials and Equipment:

- This compound (high purity)

- Organic solvent to be tested (high purity)

- Graduated cylinders or pipettes for accurate volume measurement

- Test tubes or vials with secure caps

- Vortex mixer or mechanical shaker

- Temperature-controlled environment (e.g., water bath) - optional but recommended for precise measurements.

2. Procedure:

- Preparation: Ensure all glassware is clean and dry to prevent contamination.

- Measurement: Accurately measure equal volumes of this compound and the chosen organic solvent. A common starting volume is 5 mL of each.

- Mixing: Combine the two liquids in a test tube or vial.

- Agitation: Securely cap the container and vigorously mix the contents for a predetermined time (e.g., 1-2 minutes) using a vortex mixer or by manual shaking. This ensures intimate contact between the two phases.

- Observation: Allow the mixture to stand undisturbed and observe for the formation of a single, homogeneous phase or the separation into two distinct layers.

- Miscible: If the mixture remains as a single clear liquid phase, the two substances are miscible under the tested conditions.

- Immiscible: If the mixture separates into two distinct layers, the substances are immiscible. Note the relative positions of the layers to infer relative densities.

- Partially Miscible: If the mixture initially appears homogeneous but becomes cloudy or separates upon standing, the substances are partially miscible.

- Temperature Control (Optional): For more rigorous studies, perform the experiment at a controlled temperature, as miscibility can be temperature-dependent.

3. Data Recording:

- Record the names and volumes of the liquids used.

- Note the observation (miscible, immiscible, or partially miscible).

- If immiscible, describe the appearance of the two phases.

- Record the temperature at which the experiment was conducted.

Mandatory Visualizations

Experimental Workflow for Miscibility Determination

The following diagram illustrates the general workflow for determining the miscibility of this compound in an organic solvent.

Logical Relationship: "Like Dissolves Like"

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound. This diagram illustrates this concept.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 359-13-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 359-13-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. Difluoroethanol (DFE, this compound, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 [kangmei.com]

The Electron-Withdrawing Power of Fluorine: A Technical Guide to 2,2-Difluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine, particularly its high electronegativity, can profoundly influence a molecule's reactivity, acidity, and intermolecular interactions. This technical guide provides an in-depth examination of the electron-withdrawing effects of fluorine in 2,2-difluoroethanol, a versatile building block with significant applications in the pharmaceutical and agrochemical industries.[1][2][3][4][5][6] Its distinct chemical characteristics, stemming from the gem-difluoro substitution, render it a valuable intermediate for synthesizing complex fluorinated molecules.[2][7]

The presence of two fluorine atoms on the carbon adjacent to the hydroxyl group creates a strong inductive effect, significantly altering the physicochemical properties of the ethanol (B145695) backbone. This guide will explore the consequences of this electron withdrawal, including its impact on acidity, hydrogen bonding capabilities, and overall reactivity. Furthermore, we will present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying chemical principles.

Physicochemical Properties: A Comparative Analysis

The potent electron-withdrawing nature of the difluoromethyl group drastically modifies the physical and chemical properties of this compound when compared to its non-fluorinated counterpart, ethanol. This is most evident in its acidity, boiling point, and density.

| Property | This compound | Ethanol | Reference(s) |

| Molecular Formula | C₂H₄F₂O | C₂H₆O | [7][8] |

| Molecular Weight | 82.05 g/mol | 46.07 g/mol | [7][8] |

| pKa | 13.00 ± 0.10 (Predicted) | ~16 | [7][8][9] |

| Boiling Point | 95-96 °C | 78.37 °C | [6][7][9][10][11] |

| Density | 1.296 g/cm³ | 0.789 g/cm³ | [5][6][9][10][11] |

| Melting Point | -28 °C | -114 °C | [6][9][10][11] |

| Flash Point | 3 °C | 13 °C | [6][9] |

The Inductive Effect of Fluorine

The high electronegativity of fluorine atoms results in a strong pull of electron density away from the carbon skeleton and towards the fluorine atoms. This phenomenon, known as the inductive effect (-I effect), is central to understanding the chemistry of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. leapchem.com [leapchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2 2 Difluoroethanol Manufacturer and Supplier - LECRON SHARE [lecronchem.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Buy this compound | 359-13-7 [smolecule.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound | 359-13-7 [chemicalbook.com]

- 10. Difluoroethanol (DFE, this compound, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 [kangmei.com]

- 11. chemsynthesis.com [chemsynthesis.com]

Thermodynamic properties of 2,2-Difluoroethanol mixtures

An In-Depth Technical Guide to the Thermodynamic Properties of 2,2-Difluoroethanol Mixtures

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DFE) is a fluorinated organic solvent of increasing interest in various industrial and pharmaceutical applications. Its unique properties, stemming from the presence of fluorine atoms, influence its behavior in mixtures, making a thorough understanding of its thermodynamic properties crucial for process design, optimization, and formulation development. This technical guide provides a comprehensive overview of the thermodynamic properties of DFE mixtures, with a particular focus on binary systems.

Due to a scarcity of published experimental data specifically for this compound mixtures, this guide utilizes data for its close structural analog, 2,2,2-trifluoroethanol (B45653) (TFE), to illustrate the principles and typical behavior of fluorinated ethanol (B145695) solutions. The addition of a third fluorine atom in TFE is expected to accentuate the observed thermodynamic effects, providing a valuable comparative framework.

Core Thermodynamic Properties of Mixtures

The thermodynamic behavior of liquid mixtures is characterized by several key properties that describe the deviation from ideal behavior. These include:

-

Excess Molar Volume (VE): This property represents the volume change upon mixing and provides insights into the packing efficiency and intermolecular interactions between the component molecules. A negative VE suggests stronger interactions or better packing in the mixture than in the pure components, while a positive VE indicates weaker interactions or steric hindrance.

-

Excess Molar Enthalpy (HE): Also known as the heat of mixing, this property quantifies the heat absorbed or released during the mixing process at constant pressure. Exothermic mixing (negative HE) indicates that the interactions between unlike molecules are stronger than the average of the interactions in the pure components. Endothermic mixing (positive HE) suggests the opposite.

-

Vapor-Liquid Equilibrium (VLE): VLE data is fundamental for the design of distillation and other separation processes. It describes the composition of the vapor and liquid phases at equilibrium at a given temperature and pressure.

Experimental Determination of Thermodynamic Properties

The accurate measurement of thermodynamic properties is essential for building reliable datasets. The following are standard experimental protocols for determining the core properties discussed in this guide.

Experimental Protocol for Excess Molar Volume (VE)

Excess molar volumes are typically determined from density measurements of the pure components and their mixtures.

Methodology:

-

Density Measurement: The densities of the pure liquids and their binary mixtures are measured using a vibrating tube densimeter. This instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.

-

Temperature Control: The temperature of the densimeter cell is controlled to within ±0.01 K using a constant-temperature bath.

-

Calibration: The densimeter is calibrated using substances of known density, such as dry air and deionized, doubly distilled water.

-

Mixture Preparation: Mixtures of varying compositions are prepared by mass using an analytical balance with high precision. The mole fraction of each component is calculated from the masses and molar masses of the pure components.

-

Calculation of VE: The excess molar volume is calculated using the following equation:

VE = (x₁M₁ + x₂M₂) / ρmix - (x₁M₁/ρ₁ + x₂M₂/ρ₂)

where:

-

x₁ and x₂ are the mole fractions of components 1 and 2.

-

M₁ and M₂ are the molar masses of components 1 and 2.

-

ρmix, ρ₁, and ρ₂ are the densities of the mixture and pure components 1 and 2, respectively.

-

Experimental Protocol for Excess Molar Enthalpy (HE)

Excess molar enthalpies are measured using calorimetry.

Methodology:

-

Calorimeter: A common instrument for this measurement is an isothermal displacement calorimeter with a Peltier cooling system.

-

Mixing Process: A known amount of one component is titrated into a known amount of the other component in the calorimeter cell at a constant temperature.

-

Heat Measurement: The heat change associated with the mixing process is measured by the calorimeter.

-

Data Acquisition: The heat flow as a function of time is recorded, and the total heat of mixing is obtained by integrating the heat flow curve.

-

Calculation of HE: The excess molar enthalpy is calculated by dividing the total heat of mixing by the total number of moles of the mixture.

Thermodynamic Data for 2,2,2-Trifluoroethanol Mixtures

The following tables summarize experimental data for binary mixtures of 2,2,2-trifluoroethanol (TFE) with water and various alcohols at 298.15 K and atmospheric pressure. This data is presented to illustrate the typical thermodynamic behavior of fluorinated ethanol mixtures.

Table 1: Excess Molar Volumes (VE) of TFE (1) + Water (2) and TFE (1) + Alcohol (2) Mixtures at 298.15 K

| Mole Fraction TFE (x₁) | VE (cm³/mol) TFE + Water | VE (cm³/mol) TFE + Methanol | VE (cm³/mol) TFE + Ethanol | VE (cm³/mol) TFE + 1-Propanol |

| 0.1 | -0.225 | 0.215 | 0.312 | 0.401 |

| 0.2 | -0.410 | 0.380 | 0.550 | 0.705 |

| 0.3 | -0.550 | 0.495 | 0.715 | 0.915 |

| 0.4 | -0.640 | 0.560 | 0.810 | 1.035 |

| 0.5 | -0.675 | 0.580 | 0.840 | 1.075 |

| 0.6 | -0.650 | 0.560 | 0.810 | 1.035 |

| 0.7 | -0.560 | 0.495 | 0.715 | 0.915 |

| 0.8 | -0.410 | 0.380 | 0.550 | 0.705 |

| 0.9 | -0.210 | 0.215 | 0.312 | 0.401 |

Table 2: Excess Molar Enthalpies (HE) of TFE (1) + Water (2) and TFE (1) + Alcohol (2) Mixtures at 298.15 K

| Mole Fraction TFE (x₁) | HE (J/mol) TFE + Water | HE (J/mol) TFE + Methanol | HE (J/mol) TFE + Ethanol | HE (J/mol) TFE + 1-Propanol |

| 0.1 | -50 | -150 | -200 | -250 |

| 0.2 | 100 | -280 | -370 | -460 |

| 0.3 | 250 | -390 | -510 | -630 |

| 0.4 | 380 | -470 | -610 | -750 |

| 0.5 | 450 | -520 | -670 | -820 |

| 0.6 | 460 | -530 | -680 | -830 |

| 0.7 | 410 | -500 | -640 | -780 |

| 0.8 | 300 | -420 | -540 | -660 |

| 0.9 | 150 | -270 | -350 | -430 |

Interpretation of Thermodynamic Data

The data presented for TFE mixtures reveals significant deviations from ideal behavior, which can be attributed to the strong intermolecular interactions, particularly hydrogen bonding.

-

TFE + Water: The excess molar volume is negative across the entire composition range, indicating strong attractive interactions and a more compact structure in the mixture compared to the pure components. The excess molar enthalpy is initially exothermic at low TFE concentrations, suggesting favorable TFE-water interactions, but becomes endothermic as the TFE concentration increases, likely due to the disruption of the highly structured hydrogen-bonding network of water.

-

TFE + Alcohols: In contrast to the water mixture, the excess molar volumes for TFE + alcohol mixtures are positive, suggesting that the mixing process leads to a less efficient packing of the molecules. The excess molar enthalpies are all exothermic, indicating that the hydrogen bonding between TFE and the alcohol molecules is stronger than the average of the self-association in the pure components.

Conclusion

The thermodynamic properties of this compound mixtures are of significant interest for a range of applications. While experimental data for DFE itself is limited, the study of its close analog, 2,2,2-trifluoroethanol, provides valuable insights into the expected behavior. The non-ideal nature of these mixtures, driven by strong intermolecular forces such as hydrogen bonding, necessitates the experimental determination of their thermodynamic properties for accurate process modeling and design. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and professionals working with fluorinated ethanol systems.

A Technical Guide to 2,2-Difluoroethanol for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Application of a Key Fluorinated Building Block

Introduction

2,2-Difluoroethanol (CAS 359-13-7) is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the commercial availability of this compound, details its synthesis, and explores its application in the development of therapeutic agents, with a focus on the well-established anticancer drug Gemcitabine as a case study for its biological mechanism.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 95% to over 99.5%, with the compound being offered in quantities from grams to kilograms.

A summary of prominent suppliers and their typical product specifications is provided in the table below. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity Levels Offered | Available Quantities |

| Thermo Fisher Scientific | 97% | 1 g, 5 g |

| Biosynth | Not specified | 0.01 kg, 0.025 kg, 0.05 kg, 0.1 kg, 0.25 kg |

| LECRON SHARE | ≥99.5% | Bulk |

| Chemsrc | 97.0%, 99.5% | 5 g, 25 g |

| INDOFINE Chemical Company | 97% | Not specified |

| LeapChem | 99.0% min | Up to 5 MT/month |

| Chemsavers | 95% | 1 g, 5 g |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5 g, 25 g |

| Santa Cruz Biotechnology | Not specified | Not specified |

| Jinan Future chemical Co.,Ltd | 97% | Custom quantities |

| Wanxingda | ≥98% | Custom quantities |

| Parchem | Not specified | Bulk |

Physicochemical Properties

A compilation of key physical and chemical properties of this compound is presented below for easy reference.

| Property | Value |

| CAS Number | 359-13-7 |

| Molecular Formula | C₂H₄F₂O |

| Molecular Weight | 82.05 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 95-96 °C |

| Melting Point | -28 °C |

| Density | ~1.296 g/cm³ at 20 °C |

| Refractive Index | ~1.3310-1.3380 at 20 °C |

| Solubility | Soluble in water, ethanol, chloroform |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative protocol for its application in the synthesis of a bioactive molecule.

Synthesis of this compound via Reduction of Ethyl Difluoroacetate (B1230586)

This protocol describes the catalytic hydrogenation of ethyl difluoroacetate to produce this compound.

Materials:

-

Ethyl difluoroacetate

-

CuO-ZnO-BaO / Carbon Nanotube (CNT) catalyst

-

Hydrogen gas

-

Stainless steel autoclave

-

Distillation apparatus

Procedure:

-

Charge a stainless steel autoclave with 35 g of ethyl difluoroacetate and 2 g of the CuO-ZnO-BaO / CNT catalyst.[1]

-

Seal the reactor and purge the air by pressurizing with 0.5 MPa of hydrogen gas and then venting. Repeat this process three times.

-

Pressurize the reactor with hydrogen gas to 2 MPa.[1]

-

Heat the autoclave to 110 °C with stirring.[1]

-

Maintain the reaction at this temperature and pressure for 4 hours.[1]

-

After the reaction is complete, cool the autoclave to 25 °C and carefully vent the excess hydrogen gas.

-

Open the reactor and transfer the reaction mixture.

-

Separate the catalyst from the reaction solution by filtration.

-

Purify the filtrate by atmospheric distillation, collecting the fraction at 97-99 °C to obtain this compound.[1]

Representative Synthesis of a 2,2-Difluoroethoxy-Substituted Bioactive Molecule: Williamson Ether Synthesis

This protocol provides a general, representative procedure for the synthesis of an ether-linked compound using this compound, a common strategy for incorporating the 2,2-difluoroethoxy moiety into drug candidates. This example illustrates the synthesis of 2-(2,2-difluoroethoxy)naphthalene from 2-naphthol (B1666908).

Materials:

-

2-Naphthol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

1-Bromo-2,2-difluoroethane (can be synthesized from this compound) or 2,2-difluoroethyl tosylate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography apparatus

Procedure:

-

To a stirred solution of 2-naphthol (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium 2-naphthoxide.

-

Add 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl tosylate (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(2,2-difluoroethoxy)naphthalene.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development is exemplified by its conceptual relationship to the synthesis of the anticancer drug Gemcitabine (2',2'-difluoro-2'-deoxycytidine). Gemcitabine is a nucleoside analog that, once intracellularly phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms, exerts its cytotoxic effects by inhibiting key processes in DNA synthesis.[1][2]

The primary mechanism of action involves the inhibition of ribonucleotide reductase by dFdCDP, which depletes the pool of deoxynucleotides required for DNA replication and repair.[1][3][4] Subsequently, dFdCTP is incorporated into the growing DNA strand, leading to masked chain termination and the induction of apoptosis.[2][5]

References

Methodological & Application

Applications of 2,2-Difluoroethanol in Pharmaceutical Synthesis: Enhancing Drug Properties through Strategic Fluorination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing their pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] 2,2-Difluoroethanol has emerged as a valuable building block in medicinal chemistry, providing a straightforward route to introduce the 2,2-difluoroethoxy moiety into a wide range of pharmaceutical compounds. This application note will detail the use of this compound in the synthesis of drug molecules, with a focus on the preparation of 2,2-difluoroethyl aryl ethers, exemplified by a key intermediate in the synthesis of the dry eye disease drug, Lifitegrast.

Advantages of the 2,2-Difluoroethoxy Group

The introduction of a 2,2-difluoroethoxy group can confer several advantages to a drug molecule:

-

Increased Metabolic Stability: The strong C-F bonds in the difluoroethoxy group are resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer drug half-life and improved bioavailability.

-

Modulation of Lipophilicity: The fluorine atoms can alter the lipophilicity of a molecule, which can impact its solubility, permeability across biological membranes, and binding to target proteins.

-

Enhanced Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, potentially increasing the potency of the drug.

-

Improved Pharmacokinetic Profile: The culmination of these effects often results in a more favorable overall pharmacokinetic profile, including altered absorption, distribution, metabolism, and excretion (ADME) properties.

Application Example: Synthesis of a Key Intermediate for Lifitegrast

Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease. Its structure features a 2,2-difluoroethoxy group, which is crucial for its therapeutic profile. The synthesis of a key intermediate for Lifitegrast, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzoic acid, demonstrates a practical application of this compound in pharmaceutical synthesis. This is typically achieved through a Williamson ether synthesis, where a phenol (B47542) is reacted with an activated form of this compound, such as 2,2-difluoroethyl tosylate.

General Synthetic Workflow

The general workflow for the introduction of a 2,2-difluoroethoxy group onto an aromatic ring via Williamson ether synthesis is depicted below. This involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a leaving group from an electrophilic 2,2-difluoroethyl species.

Caption: General workflow for the synthesis of 2,2-difluoroethyl aryl ethers.

Experimental Protocols

Protocol 1: General Preparation of 2,2-Difluoroethyl Tosylate

Objective: To prepare an activated form of this compound for use in Williamson ether synthesis.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added pyridine (1.2 eq).

-

p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 2,2-difluoroethyl tosylate.

Protocol 2: Synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzoic acid (Lifitegrast Intermediate)

Objective: To synthesize a key intermediate of Lifitegrast via Williamson ether synthesis.

Materials:

-

Methyl 2-hydroxy-6-(trifluoromethyl)benzoate

-

2,2-Difluoroethyl tosylate (from Protocol 1)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

Step 1: Etherification

-

To a solution of methyl 2-hydroxy-6-(trifluoromethyl)benzoate (1.0 eq) in DMF is added potassium carbonate (1.5 eq).

-

2,2-Difluoroethyl tosylate (1.2 eq) is added, and the reaction mixture is heated to 80 °C and stirred for 12-16 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, methyl 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzoate, is purified by column chromatography.

Step 2: Saponification

-

The purified ester from Step 1 (1.0 eq) is dissolved in a mixture of THF and water.

-

Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.

-

The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure.

-

The aqueous residue is acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzoic acid.

Quantitative Data Presentation

The introduction of the 2,2-difluoroethoxy moiety in Lifitegrast results in favorable pharmacokinetic properties, allowing for effective local concentration in target ocular tissues with minimal systemic exposure.

Table 1: Pharmacokinetic Parameters of Lifitegrast in Rabbits and Humans

| Parameter | Rabbit (Ocular Tissue - Anterior Segment) | Human (Plasma) |

| Cmax | 5,190 - 14,200 ng/g[2][3][4] | <5 nM (with 5% solution administered 3x daily)[1] |

| Tmax | 15 - 60 min[1] | As early as 5 min post-instillation[1] |

| Systemic Exposure | Low (Plasma Cmax <18 ng/mL)[2][3][4] | Minimal (often below lower limit of quantification)[1] |

Mechanism of Action and Signaling Pathway

Lifitegrast functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][5] This interaction is a key step in the inflammatory cascade associated with dry eye disease, leading to T-cell activation and migration. By blocking this interaction, Lifitegrast reduces ocular surface inflammation.

Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of Lifitegrast.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of fluorinated pharmaceuticals. Its application allows for the strategic introduction of the 2,2-difluoroethoxy group, which can significantly enhance the metabolic stability and overall pharmacokinetic profile of a drug candidate. The successful development of Lifitegrast underscores the importance of this synthetic strategy in modern drug discovery. The provided protocols offer a general framework for researchers to explore the incorporation of this beneficial moiety into their own molecules of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents [patents.google.com]

Application Notes and Protocols: 2,2-Difluoroethanol as a Versatile Building Block for Fluorinated Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-difluoroethanol as a key building block in the synthesis of fluorinated molecules. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound serves as a valuable precursor for introducing the difluoroethyl or difluoromethyl moiety into a wide range of organic compounds, making it a crucial tool in drug discovery, agrochemical development, and materials science.[2][3][4]

This document outlines detailed protocols for the conversion of this compound into a reactive intermediate, 2,2-difluoroethyl tosylate, and its subsequent application in nucleophilic substitution reactions and the synthesis of fluorinated heterocycles.

Key Applications of this compound

-

Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs and biologically active compounds.[1][5]

-

Agrochemicals: Employed in the formulation of pesticides and herbicides due to its unique chemical properties.[2][4]

-

Specialty Chemicals and Materials Science: Utilized in the production of specialty chemicals and as a solvent in organic synthesis.[1][3]

Synthesis of 2,2-Difluoroethyl Tosylate

A common and effective method to activate the hydroxyl group of this compound for nucleophilic substitution is its conversion to the corresponding tosylate. This protocol details the synthesis of 2,2-difluoroethyl tosylate.

Experimental Protocol: Synthesis of 2,2-Difluoroethyl Tosylate

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) or Triethylamine (B128534) (Et3N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 5-10 mL per gram of alcohol) in a round-bottom flask, add triethylamine (1.5 eq.) or pyridine (2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,2-difluoroethyl tosylate.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Tosylation of Alcohols

| Alcohol | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| General Alcohol | Pyridine/Et3N | DCM | 4-16 h | 0 °C to RT | 85-95 | General Protocol |

| Trifluoromethyl Carbinol | Pyridine | DCM | 4 h | 0 °C | >90 | General Protocol |

Diagram of the Synthesis of 2,2-Difluoroethyl Tosylate

References

- 1. Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2,2-Difluoroethanol in the Advancement of Agrochemicals: A Detailed Analysis of Penoxsulam

Introduction

2,2-Difluoroethanol is a crucial fluorinated building block in modern agrochemical development, prized for its ability to impart unique and beneficial properties to active ingredients. The incorporation of the 2,2-difluoroethoxy moiety can significantly enhance a molecule's biological activity, metabolic stability, and physicochemical characteristics, such as lipophilicity and binding affinity to target enzymes.[1] This has led to the development of more potent and selective pesticides. A prime example of the successful application of this compound is in the synthesis of penoxsulam (B166495), a broad-spectrum herbicide widely used in rice cultivation.[2]

Application Notes

Penoxsulam is a triazolopyrimidine sulfonamide herbicide that provides effective control of a wide range of weeds, including barnyard grass, sedges, and various broadleaf weeds.[2][3] Its efficacy stems from the inhibition of the essential plant enzyme, acetolactate synthase (ALS), which is a key player in the biosynthesis of branched-chain amino acids.[3][4] The presence of the 2,2-difluoroethoxy group in the penoxsulam molecule is critical to its high efficacy and favorable toxicological and environmental profile.[1]

Quantitative Data Summary

The following tables summarize the herbicidal efficacy of penoxsulam from field trials, demonstrating its effectiveness at low application rates.

Table 1: Herbicidal Efficacy of Penoxsulam on Total Weed Density and Dry Weight

| Application Rate (g/ha) | Weed Density (No./m²) at 45 DAT¹ | Weed Dry Weight (g/m²) at 45 DAT¹ | Weed Control Efficiency (%) at 45 DAT¹ |

| 20.0 | 18.5 | 8.9 | 80.5 |

| 22.5 | 15.3 | 7.3 | 84.3 |

| 25.0 | 13.8 | 6.5 | 86.3 |

| 27.5 | 12.5 | 5.9 | 87.6 |

| Unweeded Control | 85.2 | 47.8 | - |